Methyl trans-6-Octadecenoate

CAS No.: 52355-31-4

Cat. No.: VC13556883

Molecular Formula: C19H36O2

Molecular Weight: 296.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52355-31-4 |

|---|---|

| Molecular Formula | C19H36O2 |

| Molecular Weight | 296.5 g/mol |

| IUPAC Name | methyl (E)-octadec-6-enoate |

| Standard InChI | InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13+ |

| Standard InChI Key | QRTVDKVXAFJVRU-BUHFOSPRSA-N |

| Isomeric SMILES | CCCCCCCCCCC/C=C/CCCCC(=O)OC |

| SMILES | CCCCCCCCCCCC=CCCCCC(=O)OC |

| Canonical SMILES | CCCCCCCCCCCC=CCCCCC(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

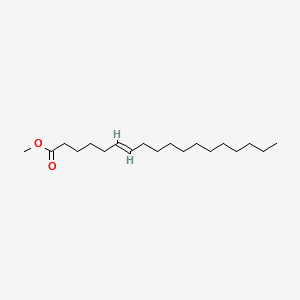

Methyl trans-6-octadecenoate, systematically named methyl (E)-6-octadecenoate, belongs to the class of trans-fatty acid methyl esters. Its IUPAC name derives from the 18-carbon chain (octadecenoic acid) with a double bond at position 6 in the trans configuration, esterified with a methyl group. The structural formula is represented as , with the trans geometry confirmed by its isomeric SMILES notation: .

Stereoisomerism

The compound exhibits stereoisomerism, with the cis isomer (methyl cis-6-octadecenoate, CAS 2777-58-4) differing in the spatial arrangement of the double bond. The trans configuration imparts distinct physicochemical properties, such as higher melting points and reduced solubility in polar solvents compared to its cis counterpart .

Physical and Chemical Properties

Thermodynamic Properties

Key thermodynamic parameters include a melting point of and a boiling point of at 2–3 Torr . The density is , and the refractive index ranges from 1.4490 to 1.4530, indicative of its unsaturated nature .

Table 1: Physical Properties of Methyl trans-6-Octadecenoate

| Property | Value | Source |

|---|---|---|

| Melting Point | ||

| Boiling Point | (2–3 Torr) | |

| Density | ||

| Refractive Index | 1.4490–1.4530 | |

| Flash Point |

Solubility and Stability

Synthesis and Production

Industrial Synthesis

Methyl trans-6-octadecenoate is synthesized via the esterification of petroselaidic acid (trans-6-octadecenoic acid) with methanol under acidic catalysis. Petroselaidic acid itself is derived from the isomerization of petroselinic acid (cis-6-octadecenoic acid), a naturally occurring fatty acid found in coriander and parsley seed oils .

Reaction Scheme:

Purification and Quality Control

High-purity grades (>97%) are achieved through fractional distillation and chromatography, with manufacturers like TCI Chemical and Larodan offering certified products . Purity is validated using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial and Research Applications

Food and Cosmetic Industries

As a flavoring agent and emulsifier, methyl trans-6-octadecenoate enhances texture in processed foods . In cosmetics, its moisturizing properties are leveraged in skincare formulations to improve hydration and elasticity .

Biodegradable Materials

The compound’s unsaturated structure makes it a candidate for synthesizing biodegradable polymers. Research highlights its role in producing eco-friendly lubricants and packaging materials, reducing reliance on petroleum-based plastics .

Pharmaceutical Intermediates

Methyl trans-6-octadecenoate serves as a precursor in drug synthesis, particularly for lipid-based therapeutics targeting metabolic disorders. Its ester group facilitates functionalization into bioactive molecules .

Biofuel Research

Studies explore its conversion into biodiesel via transesterification, offering a renewable energy source with lower greenhouse gas emissions compared to fossil fuels .

| Parameter | Details | Source |

|---|---|---|

| GHS Hazard Codes | GHS02, GHS07, GHS08 | |

| Risk Statements | H227 (Combustible liquid) | |

| Precautionary Measures | P210, P280, P370+P378 | |

| Storage Conditions | , protected from light |

Regulatory Compliance

Methyl trans-6-octadecenoate is listed under HS Code 2916.19.5000 and complies with REACH regulations for chemical safety in the European Union .

Recent Advancements and Future Directions

Sustainable Material Development

Recent studies focus on optimizing catalytic systems for its polymerization into biodegradable plastics. For instance, zirconium-based catalysts have shown efficacy in producing high-molecular-weight polyesters .

Pharmaceutical Innovations

Ongoing research investigates its derivatization into prodrugs for enhanced drug delivery, particularly in oncology and anti-inflammatory therapies .

Environmental Impact Mitigation

Efforts to utilize methyl trans-6-octadecenoate in carbon capture technologies highlight its potential in reducing industrial carbon footprints .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume